rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound featuring a 7-azabicyclo[2.2.1]heptane core with a hydroxyl group at the C-2 position and a tert-butyloxycarbonyl (Boc) protecting group at the N-7 position. This scaffold is conformationally constrained, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators.
Properties
CAS No. |
154905-38-1 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1S,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 |
InChI Key |
WKKIHGBRNBOCMB-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the ester to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or removal of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interaction of bicyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the bicyclic structure allow it to form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
Hydroxyl vs. Amino Derivatives
- Target Compound (Hydroxyl): Functional Group: C-2 hydroxyl. Applications: Intermediate for chiral synthesis or bioactive molecules requiring hydroxyl interactions.
- Amino Derivatives (e.g., tert-butyl (1R,2R,4S)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate): Functional Group: C-2 amino. Molecular Formula: C₁₁H₂₀N₂O₂; MW: 212.29 . Properties: Basic amino group enables salt formation; used in peptide mimetics or kinase inhibitors. Hazard: H302 (harmful if swallowed) .
Hydroxyl vs. Oxo (Ketone) Derivatives
- Oxo Derivative (e.g., (1R,4S)-tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate): Functional Group: C-2 ketone. Molecular Formula: C₁₁H₁₇NO₃; MW: 211.26 . Properties: Reactive towards nucleophiles (e.g., Grignard reagents); used in stereoselective reductions or ring-opening reactions.
Hydroxyl vs. Benzyloxycarbonyl-Protected Amino Derivatives
- Benzyloxycarbonyl Derivative (e.g., (1R,2S,4S)-tert-butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate): Functional Group: C-2 benzyloxycarbonyl (Cbz)-protected amino. Molecular Formula: C₂₀H₂₈N₂O₄; MW: 360.43 . Properties: Bulky protecting group enhances stability during synthesis; requires deprotection for further functionalization.
Ring System and Substitution Patterns
Biological Activity
Rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate, with CAS number 154905-39-2, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound based on available research findings.
The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly σ(2) and σ(1) subtypes. Studies indicate that variations in the N-substituents can influence the selectivity and affinity of this compound for different sigma receptor subtypes . The binding affinity and selectivity are critical for its potential therapeutic applications.
Biological Activities
-
Antimicrobial Activity :
- The compound has shown promising antimicrobial properties in vitro against various bacterial strains, indicating its potential use as an antimicrobial agent.
- Neuroprotective Effects :
-
Analgesic Properties :
- Research has indicated that this compound might possess analgesic properties through its action on sigma receptors, which are implicated in pain modulation pathways.
Case Studies and Research Findings
A significant study involving a series of N-substituted 7-azabicyclo[2.2.1]heptanes demonstrated that structural modifications could enhance binding affinities for sigma receptors, with implications for developing new analgesics or neuroprotectants .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate, and how do reaction conditions impact yield and stereochemistry?
- Methodology : The synthesis often involves multi-step routes with stereochemical control. For example, transannular alkylation is a key step, where elimination of a silyl ether followed by cyclization forms the bicyclic framework . Low-temperature conditions (e.g., -78°C with t-BuOK) are critical to minimize side reactions and preserve stereochemistry . Platinum oxide catalysts may improve yields in alternative routes but require careful optimization due to cost and scalability challenges .
Q. How is structural characterization of the compound performed post-synthesis?
- Methodology : Combined spectroscopic techniques are essential:
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl) via absorption peaks (e.g., 1720 cm⁻¹ for esters) .
- NMR (¹H and ¹³C) : Confirms stereochemistry and connectivity. For example, distinct chemical shifts for bridgehead protons and carbons in the bicyclic system validate the structure .
- Melting point analysis : Used to assess purity (e.g., rac-7 has a melting point of 165–166°C) .
Q. What purification techniques are effective for isolating intermediates and the final product?
- Methodology :
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates .
- Recrystallization : Enhances purity of final products using solvents like dichloromethane/hexane .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and how is enantiomeric purity quantified?
- Methodology :
- Chiral HPLC : Using a hexane/ethanol/methanol solvent system with 0.1% diethylamine at 0.8 mL/min flow rate. For rac-7, this method achieved 99.4% enantiomeric purity for (1S,2R,4R)-7 and (1R,2S,4S)-7 .
- Circular dichroism (CD) : Validates absolute configuration post-separation .
Q. What strategies enable selective functionalization at the C-2 position of the bicyclic framework?
- Methodology :
- SmI₂-mediated reduction : Directs reduction of a C-2 ketone intermediate to install substituents stereoselectively .
- α,β-unsaturated ester formation : Allows further derivatization via Michael additions or hydrogenation .
Q. How do reported synthesis yields vary across methodologies, and what factors explain these discrepancies?
- Data Contradiction Analysis :
- Early routes for 7-azabicyclo[2.2.1]heptane derivatives reported <1% yields due to impure intermediates .
- Improved methods using platinum oxide catalysts achieved 36% yields but required large catalyst loads, whereas alternative five-step routes achieved 18% yields without platinum .
Q. What catalytic systems are effective for introducing heteroaryl groups to the bicyclic core?
- Methodology :
- Palladium-bisimidazol-2-ylidene complexes : Enable cross-coupling amination between 7-azabicyclo[2.2.1]heptane and heteroaryl halides, yielding N-heteroaryl derivatives with moderate to good yields .
- Substrate scope : Electron-deficient heteroaryl halides (e.g., pyridines) show higher reactivity than electron-rich analogs .
Q. How does the bicyclic framework influence the compound’s reactivity in ring-opening or strain-driven reactions?
- Methodology :
- Ring strain analysis : The [2.2.1] system’s strain lowers rotational barriers (e.g., N–CO bond rotation in acetyl derivatives by 1.2 kcal/mol compared to unstrained analogs) .
- Ring-opening reactions : Controlled hydrolysis of the tert-butyl ester under acidic conditions (e.g., HCl/dioxane) generates bioactive amines while preserving the bicyclic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
